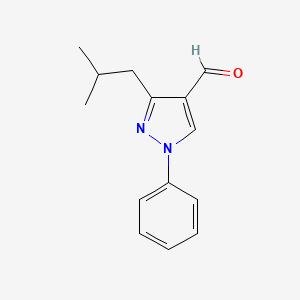

3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Descripción general

Descripción

“3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C14H16N2O . It has a molecular weight of 228.3 .

Synthesis Analysis

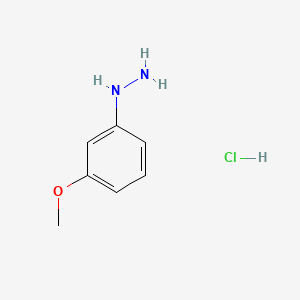

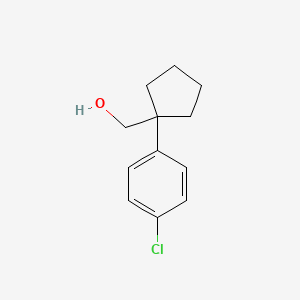

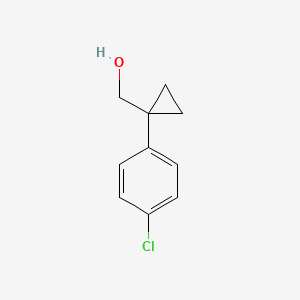

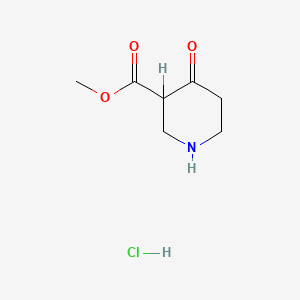

The synthesis of pyrazole derivatives, including “3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific example of a synthesis method involves the one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium .Molecular Structure Analysis

The molecular structure of “3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde” consists of a pyrazole ring attached to a phenyl group and an isobutyl group . The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

Pyrazole compounds, including “3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization to form a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

“3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde” is a solid compound . It has a molecular weight of 228.3 .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Pyrazole compounds, including 3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde, have been found to possess significant antimicrobial activity . In one study, the compound was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Klebsiella pneumoniae .

Antioxidant Activity

These compounds have also demonstrated remarkable antioxidant properties . The antioxidant activity was evaluated using the DPPH free radical-scavenging assay, and the results were compared to the standard antioxidant .

Anticancer Activity

Pyrazole compounds are known to exhibit anticancer activities . While specific studies on 3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde are not available, it is reasonable to speculate that it may also possess anticancer properties given its structural similarity to other pyrazole compounds.

Anti-Inflammatory Activity

Compounds containing pyrazole scaffolds have been found to possess anti-inflammatory properties . This suggests that 3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde could potentially be used in the treatment of inflammatory conditions.

Antiviral Activity

Molecular docking studies have shown that pyrazole compounds can interact with the COVID-19 main protease, suggesting potential antiviral activity . The binding affinities of these compounds with the COVID-19 main protease ranged from -8.2 to -9.3 kcal/mol .

Use as Ligands in Metal Complexes

1-Phenyl-1H-pyrazole, a related compound, has been used as a cyclometallated ligand in the preparation of new heteroleptic iridium (III) complexes . It is possible that 3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde could also serve as a ligand in similar applications.

Direcciones Futuras

The future directions for “3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their potential as inhibitors for the novel SARS Cov-2 virus could also be explored .

Mecanismo De Acción

Pyrazoles are five-membered heterocyclic compounds containing two neighboring nitrogen atoms. They serve as versatile frameworks in various fields, including medicine and agriculture. Researchers have identified diverse biological activities associated with pyrazoles, such as antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties . Now, let’s focus on 3-isobutyl-1-phenyl-1H-pyrazole-4-carbaldehyde .

Propiedades

IUPAC Name |

3-(2-methylpropyl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-11(2)8-14-12(10-17)9-16(15-14)13-6-4-3-5-7-13/h3-7,9-11H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPBEOKDVWZQDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN(C=C1C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

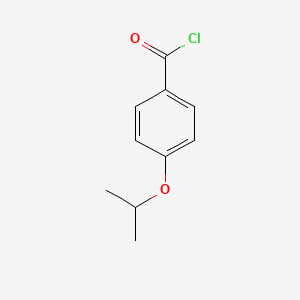

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]malonate](/img/structure/B1299729.png)

![4-{4-[(E)-2-cyano-3-methoxy-3-oxo-1-propenyl]-2-pyrimidinyl}phenyl 2-thiophenecarboxylate](/img/structure/B1299781.png)